molecular formula C16H11F2N3O4S B6270523 5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid CAS No. 1384809-01-1

5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid

Cat. No.: B6270523
CAS No.: 1384809-01-1
M. Wt: 379.3
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Description

5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid is a synthetic organic compound that features a fluorinated benzoic acid core linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity by forming strong interactions with the target molecules. This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid is unique due to its specific structural features, such as the combination of a fluorinated benzoic acid core and a pyrazole ring. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1384809-01-1

Molecular Formula

C16H11F2N3O4S

Molecular Weight

379.3

Purity

91

Origin of Product

United States

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